1-(Methoxymethoxy)-4-nitrobenzene

描述

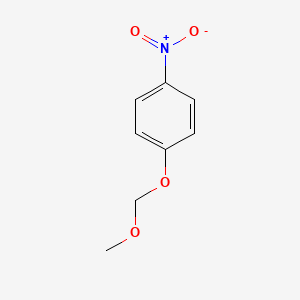

1-(Methoxymethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a methoxymethoxy group and a nitro group attached to a benzene ring

准备方法

The synthesis of 1-(Methoxymethoxy)-4-nitrobenzene typically involves the methoxymethylation of 4-nitrophenol. The reaction is carried out using formaldehyde dimethyl acetal in the presence of a suitable catalyst such as ZrO(OTf)2 under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired product with high purity.

化学反应分析

1-(Methoxymethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxymethoxy group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles like sodium hydride or potassium tert-butoxide.

Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 4-nitrophenol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenol, while hydrolysis of the methoxymethoxy group yields 4-nitrophenol.

科学研究应用

1-(Methoxymethoxy)-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The methoxymethoxy group acts as a protecting group for phenols, allowing selective reactions at other sites on the molecule.

Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Studies:

作用机制

The mechanism of action of 1-(Methoxymethoxy)-4-nitrobenzene is primarily related to its chemical reactivity. The methoxymethoxy group can be cleaved under acidic or basic conditions, revealing a reactive phenol group that can participate in further chemical reactions. The nitro group can undergo reduction to form an amino group, which can then engage in various biochemical interactions.

相似化合物的比较

1-(Methoxymethoxy)-4-nitrobenzene can be compared to other methoxymethoxy-substituted benzene derivatives, such as:

1-(Methoxymethoxy)-2-nitrobenzene: Similar in structure but with the nitro group in the ortho position, affecting its reactivity and physical properties.

1-(Methoxymethoxy)-3-nitrobenzene: The nitro group is in the meta position, leading to different chemical behavior compared to the para-substituted compound.

1-(Methoxymethoxy)-4-aminobenzene:

The uniqueness of this compound lies in the combination of the methoxymethoxy and nitro groups, which provide distinct chemical properties and reactivity patterns compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, materials science, and possibly medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.

生物活性

1-(Methoxymethoxy)-4-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention in the field of biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, toxicity, and relevant case studies.

- Molecular Formula : C9H11N1O4

- Molecular Weight : 195.19 g/mol

- CAS Number : 97-51-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cell signaling pathways and gene expression.

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that nitrobenzene derivatives exhibit antimicrobial properties. The compound's structure allows it to penetrate bacterial membranes, leading to cell death through oxidative stress mechanisms.

- Cytotoxicity : Research has shown that exposure to this compound can induce cytotoxic effects in various cell lines. For instance, chronic exposure has been linked to increased apoptosis rates in human liver cells, potentially through the generation of reactive oxygen species (ROS) .

- Carcinogenic Potential : Chronic toxicity studies have revealed that this compound may possess carcinogenic properties. In rodent models, it has been associated with the development of liver tumors and nephropathy at high doses .

Case Study: Chronic Toxicity in Rodents

A comprehensive study evaluated the chronic toxicity of this compound in rats and mice. Key findings include:

- Increased liver weights at doses exceeding 100 mg/kg.

- Significant histopathological changes such as chronic progressive nephropathy observed in both sexes at higher concentrations.

- Hematological alterations including increased white blood cell counts and changes in hemoglobin concentrations were noted .

| Parameter | Control Group | Treatment Group (4000 ppm) |

|---|---|---|

| Liver Weight (g) | 30 | 40 |

| Hemoglobin Concentration (g/dL) | 15 | 12 |

| White Blood Cell Count (x10^3/µL) | 6 | 10 |

常见问题

Q. What are the optimal reaction conditions for synthesizing 1-(Methoxymethoxy)-4-nitrobenzene to maximize yield and purity?

Methodological Answer:

The synthesis typically involves introducing the methoxymethoxy group via nucleophilic substitution or protection strategies. For example, a two-step procedure can be adapted:

Nitrobenzene functionalization : Start with 4-nitroaniline. Protect the amine group using methoxymethyl chloride (MOM-Cl) in dichloromethane (DCM) with catalytic HCl at 0–5°C to form the methoxymethoxy intermediate .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key factors : Control reaction temperature to avoid side reactions (e.g., over-alkylation). Use anhydrous solvents to prevent hydrolysis of the methoxymethoxy group. Yield optimization (~75–85%) is achievable with stoichiometric MOM-Cl and slow reagent addition .

Q. How does the methoxymethoxy group influence the electronic properties of this compound compared to other substituents?

Methodological Answer:

The methoxymethoxy group (-OCH2OCH3) is an electron-donating substituent due to its oxygen lone pairs, which increase electron density on the benzene ring. This contrasts with electron-withdrawing groups like nitro (-NO2). Comparative studies using Hammett substituent constants (σ) and computational DFT calculations reveal:

- Dipole moments : The methoxymethoxy group creates a larger dipole (e.g., 4.2 D) compared to methoxy (-OCH3, ~1.7 D), altering charge distribution in the molecule .

- Reactivity : Enhanced electron density at the para position can stabilize electrophilic attack intermediates, but steric hindrance from the bulky methoxymethoxy group may limit reactivity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. The compound may degrade under prolonged light exposure, generating nitroso byproducts .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR spectroscopy : 1H NMR (CDCl3) shows distinct signals for methoxymethoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.5–8.2 ppm). 13C NMR confirms the nitro group (δ ~148 ppm) and ether carbons (δ ~70–75 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., MoKα radiation, 113 K) reveals bond lengths (C-O: 1.42 Å) and torsional angles (e.g., 21.4° between aromatic rings), critical for verifying stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 228.0634) .

Q. How can computational chemistry methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-rich regions (e.g., ortho to -NO2) prone to electrophilic attack .

- Fukui indices quantify nucleophilicity: The methoxymethoxy group increases f− values at the para position, favoring nitration or sulfonation .

- MD simulations : Assess solvent effects (e.g., DCM vs. THF) on reaction pathways, predicting regioselectivity .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer:

- Steric hindrance : The bulky methoxymethoxy group directs electrophiles to the less hindered meta position. Use bulky directing groups (e.g., -SiMe3) to override electronic effects .

- Competing reactions : Nitro group reduction (e.g., Pd/C/H2) may occur. Employ mild reducing agents (e.g., SnCl2/HCl) or protect the nitro group with Boc .

- Monitoring : Track reaction progress via TLC (Rf = 0.4 in 3:1 hexane/EtOAc) and adjust catalyst loading (e.g., 5 mol% FeCl3) to minimize side products .

Q. How does the crystallization behavior of this compound derivatives correlate with their molecular structure?

Methodological Answer:

- Hydrogen bonding : Intramolecular O-H···O bonds (2.8 Å) stabilize crystal packing. Intermolecular C-H···O interactions (3.1 Å) form layered structures .

- Centrosymmetry : Derivatives with balanced dipole moments (e.g., 1-(4-methoxyphenoxy)-4-nitrobenzene) adopt centrosymmetric space groups (P21/c), reducing lattice strain .

- Thermal analysis : DSC reveals melting points (~120–125°C) and phase transitions, critical for material science applications .

Q. What are the implications of contradictory data in spectroscopic characterization of this compound derivatives?

Methodological Answer:

- NMR discrepancies : Variations in δ values may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3). Standardize solvents and reference internal standards (e.g., TMS) .

- Crystallographic conflicts : Discrepancies in bond angles (e.g., ±0.5°) between studies require validation via high-resolution data (R factor < 0.05) and Hirshfeld surface analysis .

- Mass spec anomalies : Isotopic patterns (e.g., 35Cl/37Cl) must align with theoretical distributions to rule out impurities .

属性

IUPAC Name |

1-(methoxymethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLDOJPSORMLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472646 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-03-5 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。